molecular formula C10H11NO B071948 7-Methoxy-3,4-dihydroisoquinoline CAS No. 184913-19-7

7-Methoxy-3,4-dihydroisoquinoline

Cat. No. B071948
M. Wt: 161.2 g/mol
InChI Key: HUZQPQPMHASUHT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as “6,7-dimethoxy-3,4-dihydroisoquinoline”, has been reported. One method involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA) . Another method for the synthesis of N-alkylated 3,4-dihydroisoquinolinone derivatives involves N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts .


Molecular Structure Analysis

The molecular structure of “7-Methoxy-3,4-dihydroisoquinoline” can be inferred from its name and similar compounds. It likely contains a 3,4-dihydroisoquinoline core with a methoxy group (-OCH3) attached to the 7-position .

Scientific Research Applications

  • NMR Spectroscopy in Structural Elucidation : A study by Waigh (1980) demonstrated that 7-methoxy-3,4-dihydroisoquinoline, when reacted with a benzyl Grignard reagent, can be used in nuclear magnetic resonance (NMR) spectroscopy to differentiate between isomeric dihydroisoquinolines. This aids in identifying the position of RO-substituents in these compounds (Waigh, 1980).

  • Antitumor Activity : Zhu et al. (2011) synthesized a novel class of 3,4-dihydroisoquinolines, including 7-methoxy derivatives, and evaluated their antitumor activities. These compounds showed moderate antitumor activities in vitro, indicating their potential in cancer therapy (Zhu et al., 2011).

  • Mechanism Studies in Organic Synthesis : Doi et al. (1997) researched the Bischler–Napieralski isoquinoline synthesis, where 7-methoxy-3,4-dihydroisoquinolines emerged as a reaction product. This study provided insights into the reaction mechanisms of isoquinoline synthesis (Doi et al., 1997).

  • Phosphodiesterase Type 4 (PDE4) Inhibitors : Song et al. (2015) developed new PDE4 inhibitors using 7-methoxy-3,4-dihydroisoquinoline as a core structure. These compounds showed potential as treatments for conditions mediated by PDE4 (Song et al., 2015).

  • Analgesic Activity : A 2017 study synthesized 1-substituted 7-methoxy-3,4-dihydroisoquinoline derivatives with significant analgesic effects, surpassing some standard analgesics like ibuprofen (Сурикова et al., 2017).

  • Tumor-Vascular Disrupting Agents : Cui et al. (2017) identified 7-methoxy-3,4-dihydroisoquinoline derivatives as potential tumor-vascular disrupting agents, offering a novel approach for targeting blood vessels in tumors (Cui et al., 2017).

  • Stereochemistry in Organic Reactions : Gogte et al. (1970) studied the acid-catalyzed disproportionation of 7-methoxy-3,4-dihydroisoquinolines, contributing to the understanding of stereochemistry in organic reactions (Gogte et al., 1970).

  • Photophysical Properties in Solvents : Dubouski et al. (2006) explored the photophysical properties of 7-methoxy-3,4-dihydroisoquinoline in various solvents, providing insights into the behavior of such compounds under different conditions (Dubouski et al., 2006).

  • Pharmacological Effects : A 1942 study by Hjort et al. analyzed the pharmacological effects of 7-methoxy-3,4-dihydroisoquinoline derivatives, exploring their impact on blood pressure, respiration, and other physiological responses (Hjort et al., 1942).

Safety And Hazards

While specific safety and hazard information for “7-Methoxy-3,4-dihydroisoquinoline” is not available, similar compounds are known to be hazardous. For instance, “7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline” is harmful if swallowed or in contact with skin, and causes skin and eye irritation .

properties

IUPAC Name

7-methoxy-3,4-dihydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-12-10-3-2-8-4-5-11-7-9(8)6-10/h2-3,6-7H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZQPQPMHASUHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCN=C2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-3,4-dihydroisoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74
Citations
A Bermejo, I Andreu, F Suvire, S Léonce… - Journal of medicinal …, 2002 - ACS Publications
A series of 1-substituted 3,4-dihydroisoquinolines were synthesized and tested in vitro against the leukemia L 1210 cell line to evaluate their ability to perturb the cell cycle by arresting …
Number of citations: 94 pubs.acs.org
YV Shklyaev, TS Vshivkova, OA Maiorova… - Russian Journal of …, 2012 - Springer
Substituted 6,7-dialkoxy-3,4-dihydroisoquinolines containing in the position 7 of the isoquinoline ring propoxy- or butoxy groups in the course of maintaining in the concentrated sulfuric …
Number of citations: 6 link.springer.com
M Tomita, H Yamaguchi - Yakugaku Zasshi, 1952 - jstage.jst.go.jp
King2) isolated a new alkaloid, C17H1903N, mp 216•217•‹, in a small amount from Radix Pareirae Bravae of the English market together with the biscoclaurine alkaloids, such as d-…
Number of citations: 24 www.jstage.jst.go.jp
G Jonsson - Histochemie, 1967 - Springer
The histochemical fluorescence method of Falck and Hillarp for the demonstration of catecholamines and certain tryptamines, eg 5-hydroxytryptamine is based on the principle that …
Number of citations: 94 link.springer.com
I Andreu, N Cabedo, JR Tormo, A Bermejo… - Bioorganic & medicinal …, 2000 - Elsevier
The synthesis of N-(O,O-diisopropyl phosphoryl)-benzyltetrahydroisoquinoline (3) has been achieved in a ‘one pot' procedure from imine (2) and diisopropyl-phosphorochloridate (1) …
Number of citations: 4 www.sciencedirect.com
HJ Zhang, QK Shen, CM Jin, ZS Quan - Molecules, 2016 - mdpi.com
Two novel series of 3,4-dihydroisoquinolin with heterocycle derivatives (4a–t and 9a–e) were synthesized and evaluated for their anticonvulsant activity using maximal electroshock (…
Number of citations: 17 www.mdpi.com
DE Schwartz, H Bruderer, J Rieder, A Brossi - Biochemical Pharmacology, 1966 - Elsevier
Following administration of tetrabenazine (2-oxo-3-isobutyl-9, 10-dimethoxy-1,2,3,4,6,7-hexahydro-11bH-benzo[a]quinolizine) to animals or man, 9 metabolites of the drug were …
Number of citations: 65 www.sciencedirect.com
W Dohle, MP Leese, FL Jourdan, MR Major… - …, 2014 - Wiley Online Library
The syntheses and antiproliferative activities of novel substituted tetrahydroisoquinoline derivatives and their sulfamates are discussed. Biasing of conformational populations through …
C Liu, Z Chen, X Li, J Tang, X Qin - Chirality, 2013 - Wiley Online Library
This article reports, for the first time, on the absolute configuration of (+)‐9‐benzyloxy‐α‐dihydrotetrabenazine (8), as determined from the perspective of X‐ray crystallography. …
Number of citations: 8 onlinelibrary.wiley.com
MY Xia, J Yang, PH Zhang, XN Li, JF Luo… - Natural products and …, 2018 - Springer
One undescribed amide, pipermullesine A, two undescribed isoquinoline alkaloids, pipermullesines B and C, and six undescribed dipeptides, pipermullamides A–F, along with 28 …
Number of citations: 11 link.springer.com

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